

# FT895: A Technical Guide to a Selective HDAC11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of FT895. It includes a compilation of its in vitro and in vivo activities, detailed experimental methodologies, and an exploration of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting HDAC11 with FT895 in oncology, virology, and metabolic diseases.

#### Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. HDAC11 is a unique member of the HDAC family, and its specific biological functions are an active area of investigation. **FT895** has emerged as a critical tool for elucidating the roles of HDAC11 and as a potential therapeutic agent. It is an analog of N-hydroxy-tetrahydroisoquinoline-7-carboxamide and has demonstrated significant anti-tumor, antiviral, and metabolic regulatory effects in preclinical studies.[1]



# **Discovery and Physicochemical Properties**

**FT895** was developed as a highly selective inhibitor of HDAC11.[1] It exhibits greater than 1000-fold selectivity for HDAC11 over other HDAC isoforms.[1][2] While initial reports highlighted its high potency, subsequent studies using more physiologically relevant substrates have provided a broader understanding of its inhibitory profile.

Table 1: Physicochemical and In Vitro Properties of FT895

| Property                               | Value                                                                                  | Reference    |
|----------------------------------------|----------------------------------------------------------------------------------------|--------------|
| Chemical Name                          | N-hydroxy-2-(naphthalen-2-<br>yl)-1,2,3,4-<br>tetrahydroisoquinoline-7-<br>carboxamide | [1]          |
| Molecular Formula                      | C20H18N2O2                                                                             | N/A          |
| Molecular Weight                       | 352.31 g/mol                                                                           | N/A          |
| HDAC11 IC50                            | 3 nM                                                                                   | [1][2][3][4] |
| HDAC11 IC50 (myristoyl-H3K9 substrate) | 0.74 μΜ                                                                                | [5]          |
| HDAC4 IC50                             | 25 μΜ                                                                                  | [5]          |
| HDAC8 IC50                             | 9.2 μΜ                                                                                 | [5]          |
| Selectivity over other HDACs           | >1000-fold                                                                             | [1][2]       |
| Cellular Activity (IC50)               | <20 nM                                                                                 | N/A          |

Note: The discrepancy in HDAC11 IC50 values may be attributed to the different substrates used in the respective assays.

# **Mechanism of Action and Biological Activities**

**FT895** exerts its biological effects primarily through the inhibition of HDAC11's deacetylase activity. This inhibition leads to the modulation of various downstream signaling pathways, resulting in a range of cellular responses.



# Anti-Tumor Activity: Malignant Peripheral Nerve Sheath Tumors (MPNST)

**FT895** has shown significant promise in the context of MPNST, a type of aggressive soft tissue sarcoma.

- Mitochondrial Dysfunction: FT895 treatment in MPNST cells leads to impaired mitochondrial biogenesis and function. This is characterized by increased reactive oxygen species (ROS) production, decreased mitochondrial DNA copy numbers, and reduced basal and maximal respiration.[6][7]
- Hippo Signaling Pathway: FT895 potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway. This is achieved through the downregulation of the transcription factor TEAD1 and its co-activator TAZ.[1][6]
- Synergistic Effects: In combination with cordycepin, FT895 exhibits a synergistic cytotoxic effect on MPNST cells both in vitro and in vivo.[1]

# **Antiviral Activity: Enterovirus 71 (EV71)**

**FT895** has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease. This antiviral activity is mediated by its inhibition of HDAC11.

## Metabolic Regulation: Adipocyte Thermogenesis

**FT895** plays a role in regulating energy expenditure by promoting thermogenesis in adipocytes. It induces the expression of Uncoupling Protein 1 (UCP1) through a bimodal mechanism:

- PKA-Independent Acute Response: A rapid, post-transcriptional induction of UCP1.[8][9]
- PKA-Dependent Delayed Response: A sustained response that requires Protein Kinase A (PKA) activity and new UCP1 mRNA synthesis.[8][9]

#### **Other Activities**

 Myeloproliferative Neoplasms: FT895 inhibits the proliferation of JAK2-driven myeloproliferative neoplasms by blocking the JAK/STAT signaling pathway.[1][3]



 Lung Cancer: It has been shown to reduce the self-renewal capacity of cancer stem cells in non-small cell lung cancer.[1]

# Signaling Pathways Modulated by FT895

The biological activities of **FT895** are a consequence of its ability to modulate key signaling pathways.

## **Hippo Signaling Pathway in MPNST**

**FT895**, in combination with cordycepin, suppresses the Hippo signaling pathway in MPNST cells. By inhibiting HDAC11, **FT895** leads to the downregulation of TEAD1 and TAZ, which are crucial for the growth and survival of these tumor cells.



Click to download full resolution via product page

Caption: FT895 and Cordycepin synergistically inhibit MPNST growth via the Hippo pathway.



# HIF-1α Signaling Pathway and Mitochondrial Dysfunction in MPNST

**FT895** treatment induces mitochondrial dysfunction in MPNST cells, which is associated with the activation of the HIF- $1\alpha$  signaling pathway. This suggests a cellular response to metabolic stress caused by impaired mitochondrial respiration.



Click to download full resolution via product page



Caption: **FT895** induces mitochondrial dysfunction and HIF- $1\alpha$  activation in MPNST cells.

### **Bimodal Thermogenic Pathway in Adipocytes**

**FT895** induces UCP1 expression in adipocytes through two distinct pathways, one rapid and PKA-independent, and the other delayed and PKA-dependent.



Click to download full resolution via product page

Caption: FT895 stimulates adipocyte thermogenesis through bimodal pathways.

# Preclinical Data In Vitro Efficacy

Table 2: In Vitro Anti-proliferative Activity of FT895 in MPNST Cell Lines



| Cell Line | Туре              | IC50 (μM) | Reference |
|-----------|-------------------|-----------|-----------|
| S462TY    | NF1-related MPNST | 6.76      | [1]       |
| T265      | NF1-related MPNST | 10.09     | [1]       |
| ST8814    | NF1-related MPNST | 22.88     | [1]       |
| STS26T    | Sporadic MPNST    | 58.49     | [1]       |
| sNF96.2   | NF1-related MPNST | 77.16     | [1]       |
| hs53T     | Neurofibroma      | 13.12     | [1]       |
| LinNF     | Neurofibroma      | 121.9     | [1]       |

# **In Vivo Efficacy**

Table 3: In Vivo Studies with FT895

| Indication     | Animal Model                             | Dosing<br>Regimen     | Key Findings                                         | Reference |
|----------------|------------------------------------------|-----------------------|------------------------------------------------------|-----------|
| MPNST          | Xenograft nude<br>mice (S462TY<br>cells) | Not specified         | Synergistic tumor growth inhibition with cordycepin. | [1]       |
| EV71 Infection | C57BL/6 mice                             | 50 mg/kg/day,<br>i.p. | Reduced EV71 replication in the intestine.           | N/A       |
| Thermogenesis  | Mice                                     | Not specified         | Increased UCP1 expression and core body temperature. | [8]       |

### **Pharmacokinetics**

FT895 has shown promising pharmacokinetic properties in mice, with a reported serum half-life of 9.4 hours.[1]



# Experimental Protocols In Vitro Cell Viability Assay (MTT)

- Cell Seeding: Plate MPNST cells (e.g., S462TY, STS26T) in 96-well plates at a density of 5x10<sup>3</sup> cells/well and incubate for 24 hours.
- Treatment: Treat cells with varying concentrations of FT895 (and/or cordycepin) for the desired duration (e.g., 24, 48, 72 hours).
- MTT Addition: Add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 200 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

### **Western Blot Analysis**

- Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TEAD1, TAZ, UCP1, GAPDH) overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

### **MPNST Xenograft Mouse Model**

- Animal Model: Use 4-week-old male BALB/c nude mice.
- Cell Preparation: Resuspend MPNST cells (e.g., S462TY) in a 1:1 mixture of DMEM and Matrigel.
- Tumor Implantation: Subcutaneously inject 5x10^6 cells in a volume of 0.2 mL into the flank of each mouse.
- Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, **FT895**, cordycepin, combination). Administer treatment via the appropriate route (e.g., intraperitoneal injection).
- Tumor Monitoring: Measure tumor volume regularly using calipers.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

#### **EV71 Infection Mouse Model**

- Animal Model: Use 6-week-old male C57BL/6 mice.
- Infection: Intraperitoneally infect mice with 1x10^6 PFU of EV71.
- Treatment: Administer FT895 (50 mg/kg/day, i.p.) or vehicle control daily for a specified period (e.g., 7 days).
- Analysis: At the end of the treatment period, harvest tissues (e.g., intestine) for analysis of viral replication (e.g., qPCR for viral RNA).

#### **Conclusion and Future Directions**



**FT895** is a potent and selective HDAC11 inhibitor with significant therapeutic potential in a range of diseases. Its ability to induce mitochondrial dysfunction and modulate key signaling pathways like Hippo and HIF-1 $\alpha$  in cancer, coupled with its antiviral and metabolic regulatory properties, makes it a compelling candidate for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of preclinical models, and elucidating the full spectrum of its molecular mechanisms of action. The detailed information provided in this technical guide aims to facilitate these future investigations and accelerate the translation of **FT895** from the laboratory to the clinic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. FT895 Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. FT895 Impairs Mitochondrial Function in Malignant Peripheral Nerve Sheath Tumor Cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]



To cite this document: BenchChem. [FT895: A Technical Guide to a Selective HDAC11 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2679868#ft895-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com